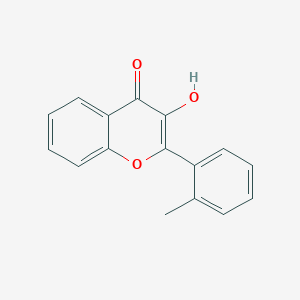

3-Hydroxy-2-(2-methylphenyl)-4H-1-benzopyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-hydroxy-2-(o-tolyl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the hydroxy group and the o-tolyl substituent in the chromen-4-one scaffold contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(o-tolyl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of o-tolualdehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of 3-hydroxy-2-(o-tolyl)-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(o-tolyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-2-(o-tolyl)-4H-chromen-4-one.

Reduction: The carbonyl group in the chromen-4-one scaffold can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: 3-oxo-2-(o-tolyl)-4H-chromen-4-one

Reduction: 3-hydroxy-2-(o-tolyl)-4H-chromen-4-ol

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: It has been investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(o-tolyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

3-hydroxy-2-phenyl-4H-chromen-4-one: Similar structure but with a phenyl group instead of an o-tolyl group.

3-hydroxy-2-(p-tolyl)-4H-chromen-4-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.

3-hydroxy-2-(m-tolyl)-4H-chromen-4-one: Similar structure but with an m-tolyl group instead of an o-tolyl group.

Uniqueness

The presence of the o-tolyl group in 3-hydroxy-2-(o-tolyl)-4H-chromen-4-one imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications in scientific research and industry.

Biological Activity

3-Hydroxy-2-(2-methylphenyl)-4H-1-benzopyran-4-one, also known as a chromen-4-one derivative, is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Overview of Biological Activities

The compound exhibits significant biological activities , including:

- Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, potentially aiding in the treatment of various inflammatory conditions.

- Antimicrobial Activity : The compound demonstrates effectiveness against a range of microbial strains, including both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The hydroxy group in the structure allows for hydrogen bonding with proteins and nucleic acids, influencing their functions. This compound may also modulate key signaling pathways associated with inflammation and cell proliferation.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic for inflammatory diseases |

| Antimicrobial | Effective against multiple bacterial strains (e.g., E. coli, S. aureus) |

Antimicrobial Studies

Recent studies have highlighted the broad-spectrum antimicrobial properties of this compound. For instance:

- In vitro tests demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting its potential as a therapeutic agent in treating infections .

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant capacity using various assays, revealing that the compound effectively reduced oxidative stress markers in cellular models.

- Anti-inflammatory Effects : Another investigation focused on its ability to inhibit pro-inflammatory cytokines in vitro, demonstrating significant reductions in TNF-alpha and IL-6 levels.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzopyrone derivatives to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Hydroxy-2-(2-methylphenyl)-4H-benzopyran | Structure | Antioxidant, anti-inflammatory, antimicrobial |

| 3-Hydroxy-2-(p-tolyl)-4H-benzopyran | Structure | Antimicrobial, moderate antioxidant |

| 3-Hydroxy-2-(phenyl)-4H-benzopyran | Structure | Anti-inflammatory, less potent than above |

Properties

CAS No. |

95911-70-9 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

3-hydroxy-2-(2-methylphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O3/c1-10-6-2-3-7-11(10)16-15(18)14(17)12-8-4-5-9-13(12)19-16/h2-9,18H,1H3 |

InChI Key |

MUMHVYNIIYDKSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.